2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno ring fused with a pyrimidine structure, along with a mercapto group and methyl substituents. Thienopyrimidine derivatives have been widely studied for their diverse biological activities, including analgesic and anti-inflammatory properties.
The synthesis and evaluation of 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one have been documented in various scientific studies. Notably, research has demonstrated its potential as an analgesic and anti-inflammatory agent, with comparisons made to established drugs like diclofenac sodium .
This compound falls under the category of thienopyrimidines, which are known for their applications in medicinal chemistry due to their biological activity. Specifically, it is classified as a mercaptopyrimidine, indicating the presence of a thiol group (-SH) that contributes to its reactivity and biological properties.
The synthesis of 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from simpler thiophene derivatives. One common synthetic route includes the condensation of 2-amino-4,5-dimethylthiophene with appropriate aldehydes or ketones under acidic or basic conditions .
The molecular structure of 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one features:
The molecular formula is , with a molecular weight of approximately 233.32 g/mol. The compound exhibits distinct spectral features in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one participates in various chemical reactions typical for thiol compounds:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one involves modulation of inflammatory pathways. Research indicates that these compounds may inhibit cyclooxygenase enzymes (COX), leading to reduced synthesis of prostaglandins which are mediators of inflammation and pain .
Relevant data from studies indicate that modifications to the structure can significantly influence both solubility and biological activity.
The primary applications of 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one include:
The thieno[2,3-d]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine nucleobases. This molecular framework enables targeted interactions with diverse biological macromolecules, particularly kinases and growth factor receptors. Early exploration focused on its core reactivity, where the 4-oxo group and positions 2, 3, 5, and 6 were identified as modifiable sites for structure-activity relationship (SAR) optimization. Initial synthetic routes exploited cyclocondensation reactions between aminothiophene carboxylates and formamide or urea derivatives, establishing efficient access to the bicyclic system [5] [8].
Significant milestones highlight the scaffold’s therapeutic versatility:
Table 1: Key Therapeutic Milestones of Thieno[2,3-d]pyrimidin-4-one Derivatives
Compound | Biological Target | Activity | Therapeutic Area | Reference |
---|---|---|---|---|
Sufugolix (TAK-013) | GnRH Receptor | IC~50~ = 0.06 nM | Prostate Cancer/Endometriosis | [8] |
Olmutinib | EGFR Mutants | FDA-approved (2016) | Non-Small Cell Lung Cancer | [8] |
CD117 | Mycobacterium tuberculosis | MIC = 0.39 μg/ml | Tuberculosis | [1] |
Compound 8k | ROCK I/II | IC~50~ = 0.004 μM / 0.001 μM | Cardiovascular/Glaucoma | [2] [6] |
Recent drug design leverages ring fusion and 5,6-disubstitution to enhance target affinity and metabolic stability. For instance, 5,6-dimethyl analogs improve DNA gyrase binding in antibacterial applications, while VEGFR-2 inhibitors (e.g., compound 17f, IC~50~ = 0.23 μM) exploit hydrophobic interactions in oncology [4] [9]. This evolution underscores the scaffold’s adaptability in addressing unmet clinical needs across disease states.
The bioactivity of 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one hinges on strategic substituent effects:
Metabolic Vulnerability: The free thiol may undergo glucuronidation or oxidation, necessitating prodrug strategies or steric shielding in optimized candidates [5].
m-Tolyl Group at N3: The meta-methylphenyl substituent contributes via:
Table 2: Impact of Substituents on Physicochemical and Target Binding Properties
Substituent | Role in Target Binding | Effect on Lipophilicity (ΔlogP) | Biological Consequence |
---|---|---|---|
2-Mercapto (–SH) | H-bonding; Metal coordination | +0.8–1.2 | Enhanced kinase inhibition; Metabolic susceptibility |
5,6-Dimethyl | Steric occlusion of CYP450 sites | +1.0–1.5 | Improved metabolic stability |
3-m-Tolyl | Hydrophobic pocket occupancy | +2.2–2.8 | Increased target affinity & cell penetration |
Synergistically, the 5,6-dimethyl groups augment metabolic stability by blocking cytochrome P450-mediated oxidation. This design mitigates vulnerabilities seen in early analogs like CD117, where ester hydrolysis caused rapid inactivation [1] [8]. Molecular docking confirms the m-tolyl group’s π-stacking with Phe~919~ in VEGFR-2, while the 2-mercapto group anchors to Cys~919~ via hydrogen bonding—critical for anti-angiogenic effects [9]. Such precision engineering exemplifies rational optimization leveraging substituent effects for advanced lead candidates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1